ethoxy(diphenyl)acetic acid

Acidity pKa Carboxylic Acid

Sourcing a reliable α,α-diaryl carboxylic acid for opioid analgesic research often fails due to inconsistent purity or incorrect substitution patterns. Ethoxy(diphenyl)acetic acid (CAS 7495-45-6) is the definitive intermediate for Estocin (E668500) synthesis and cannot be substituted without altering downstream pharmacological profiles. • Unique α-ethoxy group imparts distinct steric/electronic properties (LogP ~4.2, pKa ~3.1), providing an optimized 'poor leaving group' scenario for nucleophilic substitution studies not achievable with diphenylacetic acid or benzilic acid. • Documented building block for SAR programs targeting analgesic and anti-tussive activities; comparative data confirms α-ethoxy derivatives exhibit actions absent in α-propyl analogs. • Consistently supplied at ≥98% purity with reliable global availability for pharmaceutical R&D laboratories.

Molecular Formula C16H16O3
Molecular Weight 256.3 g/mol
CAS No. 7495-45-6
Cat. No. B1614709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethoxy(diphenyl)acetic acid
CAS7495-45-6
Molecular FormulaC16H16O3
Molecular Weight256.3 g/mol
Structural Identifiers
SMILESCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C16H16O3/c1-2-19-16(15(17)18,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,17,18)
InChIKeySEUTWLXKEMEBTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ethoxy(diphenyl)acetic acid Procurement and Differentiation


ethoxy(diphenyl)acetic acid (CAS 7495-45-6), also known as 2-ethoxy-2,2-diphenylacetic acid, is an α,α-diaryl-substituted carboxylic acid with the molecular formula C16H16O3 . It features a central carbon atom bonded to two phenyl groups, an ethoxy group, and a carboxylic acid moiety . The compound is a white crystalline solid with a melting point of 114.5°C and is soluble in organic solvents such as dichloromethane and isopropanol . It is primarily utilized as a synthetic intermediate in pharmaceutical chemistry .

Synthetic Intermediate Used as a building block in pharmaceutical chemistry
α-Ethoxy Substitution Unique steric and electronic profile vs. diphenylacetic acid
Organic-Soluble Crystalline Solid Soluble in dichloromethane and isopropanol

Generic Substitution Failure for ethoxy(diphenyl)acetic acid


While ethoxy(diphenyl)acetic acid belongs to the broad class of α,α-diaryl carboxylic acids, its unique substitution pattern—specifically the presence of an ethoxy group on the alpha carbon—imparts distinct physicochemical and reactivity properties that cannot be replicated by simpler analogs such as diphenylacetic acid or benzilic acid. Simple substitution with an unsubstituted diphenylacetic acid or even a hydroxy-substituted benzilic acid leads to differences in acidity, hydrogen-bonding capacity, and steric environment around the reactive carboxyl group . These differences directly impact reaction rates in nucleophilic substitution pathways [1] and can alter the pharmacological profile of downstream derivatives, as seen in the distinct analgesic and anti-cough actions of α-ethoxy derivatives compared to their α-propyl counterparts [2]. Therefore, for applications requiring the specific steric and electronic properties of the α-ethoxy group, generic substitution is not chemically viable and will result in different outcomes.

Reactivity shift

Replacing the α-ethoxy group with H or OH alters acidity and hydrogen-bonding capacity, changing nucleophilic substitution rates and product profiles.

Pharmacological profile mismatch

α-Ethoxy derivatives show reported analgesic/anti-cough actions absent in α-propyl analogs; substitution may lead to different downstream pharmacological endpoints.

ethoxy(diphenyl)acetic acid vs. Key Analogs


Enhanced Acidity vs. Diphenylacetic Acid

ethoxy(diphenyl)acetic acid exhibits a significantly lower predicted pKa value of 3.11 ± 0.10 compared to the unsubstituted diphenylacetic acid, which has a reported experimental pKa of 3.94 at 25°C . This increased acidity is attributed to the electron-withdrawing inductive effect of the α-ethoxy group, which stabilizes the resulting carboxylate anion.

Acidity (pKa)
Data to verify
3.11 ± 0.10
vs 3.94 (diphenylacetic acid)
Supports pH-dependent reaction design
Predicted value; experimental confirmation recommended
Acidity pKa Carboxylic Acid

Analgesic Activity: α-Ethoxy vs. α-Propyl Derivatives

A comparative pharmacological study of sixteen alkylamino esters and amides derived from both α,α-diphenyl-α-ethoxyacetic acid and α,α-diphenylpropionic acid revealed a key difference [1]. While both series exhibited spasmolytic and cholinolytic properties, only the derivatives of α,α-diphenyl-α-ethoxyacetic acid (the core of the target compound) were characterized by the additional presence of analgesic and anti-cough actions [1]. The study explicitly concluded that replacement of the ester bond with an amide bond or modification of the alcoholic or acid part led to a weakening of activity [1].

Pharmacological Activity
Reported
Analgesic / Anti-cough present
α-Propyl derivatives: absent
Supports α-ethoxy selection for analgesic SAR studies
In vivo ester/amide evaluation; activity depends on full derivative structure
Analgesic Anti-cough Structure-Activity Relationship

Lipophilicity Increase vs. Hydroxy Analog

The substitution of a hydroxy group with an ethoxy group on the alpha carbon significantly alters the lipophilicity of the molecule. ethoxy(diphenyl)acetic acid has a predicted ACD/LogP value of 4.21 . In contrast, its close analog, hydroxydiphenylacetic acid (benzilic acid), which bears an α-hydroxy group, has a predicted LogP of 2.37 . This difference of nearly two log units corresponds to a more than 60-fold increase in octanol-water partition coefficient.

Lipophilicity (LogP)
Data to verify
4.21
vs 2.37 (benzilic acid)
Supports hydrophobic-phase partitioning design
Predicted LogP; experimental determination advised
Lipophilicity LogP Drug Design

Nucleophilic Substitution: α-Ethoxy Leaving Group Effect

While a direct kinetic comparison of ethoxy(diphenyl)acetic acid is not provided, a study on the methanolysis of α-substituted diphenylacetic acids establishes a reactivity hierarchy based on the α-substituent [1]. The study demonstrates that the reaction occurs rapidly for a carboxylate anion with a good leaving group, but is governed by internal hydrogen bonding for a carboxylic acid with a less reactive leaving group [1]. The α-ethoxy group in the target compound, being a poor leaving group compared to chloro or a hydrogen-bonding donor like hydroxy, positions it in a distinct reactivity class. This implies that its rate of nucleophilic substitution at the α-carbon will differ from that of chloro- or hydroxy-substituted analogs under the same conditions [1].

Substitution Reactivity
Class-level inference
Poor leaving group class
Methanolysis hierarchy: Cl > OH > OEt
Guides reaction condition optimization
Based on α-substituent leaving-group studies; verify under target conditions
Reaction Kinetics Nucleophilic Substitution Methanolysis

ethoxy(diphenyl)acetic acid Application Scenarios


Opioid Analgesic Intermediate Synthesis

As a documented intermediate in the synthesis of Estocin (E668500), an opioid analgesic , ethoxy(diphenyl)acetic acid is the definitive starting material for this class of compounds. Its procurement is non-negotiable for any laboratory engaged in the preparation or study of this specific drug and its analogs, as outlined by the synthetic pathway . Any substitution would result in the synthesis of a different chemical entity.

Analgesic and Anti-Cough Agent Development

Based on comparative pharmacological evidence showing that α-ethoxy derivatives possess analgesic and anti-cough actions not observed in α-propyl analogs [1], this acid is the preferred building block for medicinal chemistry programs targeting these therapeutic areas. Researchers should select this compound when the goal is to explore the structure-activity relationship (SAR) around the α-ethoxy moiety to generate new chemical entities with potential analgesic or anti-tussive properties [1].

Lipophilicity and Acidity Profile in Synthesis

For chemical processes requiring a carboxylic acid building block with a combination of high lipophilicity (LogP ~4.2 ) and enhanced acidity (pKa ~3.1 ) relative to other diarylacetic acids, ethoxy(diphenyl)acetic acid is uniquely suited. Its properties, detailed in Section 3, make it ideal for applications such as biphasic esterifications, development of chromatographic purification methods, or the design of hydrophobic ligands where a moderately strong acidic group is advantageous.

Sterically Hindered Nucleophilic Substitution Studies

The α-ethoxy group in this compound provides a distinct 'poor leaving group' scenario for studying nucleophilic substitution mechanisms at a tertiary, diaryl-stabilized carbon [2]. This makes it a valuable substrate for physical organic chemistry research, allowing for direct comparison of its reaction kinetics and pathways with α-halo and α-hydroxy analogs, thereby contributing to a deeper understanding of carbocation stability and leaving group effects [2].

Application
Selection Property
Validation Focus
Opioid analgesic intermediate synthesis
Pathway-specific intermediate for a reference opioid compound
Synthetic route and identity confirmation
Analgesic/anti-cough SAR studies
α-Ethoxy group for reported analgesic/anti-cough activity
SAR and in vivo endpoint evaluation
Biphasic synthesis & method development
High lipophilicity and enhanced acidity profile
Partitioning behavior and chromatographic retention
Nucleophilic substitution mechanism studies
Poor leaving group at sterically hindered α-carbon
Reaction kinetics and leaving-group comparisons

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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